molecular formula C12H20N4O B2578407 (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone CAS No. 2320849-90-7

(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2578407
CAS No.: 2320849-90-7
M. Wt: 236.319
InChI Key: PAXGZUAHHMLICK-UHFFFAOYSA-N
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Description

(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with an isopropyl group and a pyrazole ring substituted with a methyl group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone typically involves the reaction of 4-isopropylpiperazine with 1-methyl-1H-pyrazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as pain and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is unique due to its specific substitution pattern on the piperazine and pyrazole rings, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects .

Properties

IUPAC Name

(1-methylpyrazol-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10(2)15-6-8-16(9-7-15)12(17)11-4-5-14(3)13-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXGZUAHHMLICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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